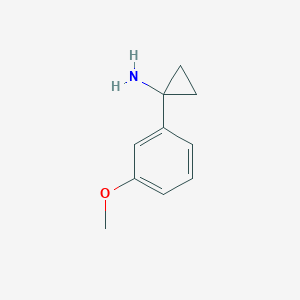

1-(3-Methoxyphenyl)cyclopropan-1-amine

説明

Overview of Cyclopropane (B1198618) Derivatives in Chemical Science

Cyclopropane derivatives, characterized by a three-membered carbon ring, have garnered significant attention in chemical science due to their unique structural and electronic properties. nbinno.compsu.edu The inherent ring strain and "bent" bonds of the cyclopropane motif impart olefin-like characteristics and a rigid conformational framework. nbinno.com This rigidity is a key advantage, allowing chemists to exert precise control over the spatial arrangement of functional groups. nbinno.comiris-biotech.de

In medicinal chemistry, the incorporation of a cyclopropane ring can lead to enhanced metabolic stability, as the ring is often resistant to enzymatic degradation. nbinno.comiris-biotech.de This can result in improved pharmacokinetic profiles for drug candidates. nbinno.com Furthermore, the unique three-dimensionality of cyclopropane scaffolds is increasingly utilized in drug discovery to generate novel chemotypes and improve binding potency to biological targets. nih.govbohrium.com The ability of the cyclopropyl (B3062369) group to influence properties like lipophilicity and pKa further underscores its importance as a design element in modern chemistry. iris-biotech.de

Significance of 1-Substituted Cyclopropanamines in Organic Synthesis and Medicinal Chemistry

1-Substituted cyclopropanamines are a specific class of cyclopropane derivatives that feature an amine group attached to one of the ring carbons, which is also substituted with another group. This arrangement creates a chiral center and provides a valuable building block for the synthesis of more complex molecules.

In organic synthesis, these compounds serve as versatile intermediates. The development of stereodivergent synthesis methods for arylcyclopropylamines, for instance, allows for the creation of either cis or trans isomers by adjusting reaction conditions, highlighting the synthetic utility of these scaffolds. nih.govelsevierpure.com The synthesis of cyclopropane-containing compounds through methods like cobalt-catalyzed cyclopropanation further expands the toolkit available to chemists. nih.gov

From a medicinal chemistry perspective, the 1-substituted cyclopropanamine motif is found in a number of biologically active compounds. The constrained conformation of the cyclopropane ring can help to lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its target. nbinno.comiris-biotech.de This structural feature is often employed to fine-tune the pharmacological properties of drug candidates. psu.edu

Research Trajectories for 1-(3-Methoxyphenyl)cyclopropan-1-amine

This compound is a specific arylcyclopropylamine that has attracted interest within the research community. Its structure, featuring a methoxy-substituted phenyl group attached to the same carbon as the amine on the cyclopropane ring, makes it a valuable synthon for further chemical elaboration.

Current research involving this compound and its derivatives primarily focuses on their potential as intermediates in the synthesis of novel compounds with potential therapeutic applications. For example, related structures have been investigated for their role in developing antidepressant drug candidates. nih.gov The synthesis of such compounds often involves multi-step sequences where the this compound core provides a key structural element.

The development of efficient synthetic routes to access this and related cyclopropylamines is an active area of investigation. Methodologies such as those involving C-H borylation and Suzuki-Miyaura coupling are being explored to create these complex structures in a step-economical manner. nih.govelsevierpure.com The N-Boc protected form of this compound is also commercially available, indicating its utility as a building block in synthetic campaigns. synquestlabs.com

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Property | 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine | [1-(3-methoxyphenyl)cyclopentyl]methanamine | 1-(4-methoxyphenyl)cyclopropan-1-ol |

| Molecular Formula | C11H15NO | C13H19NO | C10H12O2 |

| Monoisotopic Mass | 177.11537 Da | 205.14667 Da | 164.08373 Da |

| XlogP (predicted) | 2.0 | 2.6 | 1.8 |

| Melting Point | Not available | Not available | 62-64 °C |

| Data sourced from PubChemLite and Sigma-Aldrich. uni.luuni.lusigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1-(3-methoxyphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUFBHVWPGAWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451630 | |

| Record name | 1-(3-methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604799-95-3 | |

| Record name | 1-(3-methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 3 Methoxyphenyl Cyclopropan 1 Amine

Fundamental Reaction Pathways

The fundamental reactivity of 1-(3-Methoxyphenyl)cyclopropan-1-amine stems from the individual and combined properties of the amine and the substituted phenyl group. These reactions typically leave the cyclopropane (B1198618) ring intact.

Oxidation Reactions

The primary amine group is susceptible to oxidation. libretexts.org Generally, the oxidation of primary amines can yield a variety of products, including hydroxylamines, nitroso compounds, or imines, depending on the oxidant and reaction conditions. For tertiary amines, oxidation with reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids readily forms amine oxides. libretexts.org While specific studies on this compound are scarce, oxidation of structurally similar cycloalkylamines by enzymatic systems like cytochrome P-450 has been shown to proceed. libretexts.org Such oxidations can lead to N-hydroxylated species or even ring-opened products via radical intermediates. libretexts.org

Table 1: General Oxidation Products of Primary Amines

| Oxidizing Agent | Typical Product(s) | General Mechanism |

|---|---|---|

| Peroxy Acids (e.g., m-CPBA) | Hydroxylamines, Nitro compounds | Nucleophilic attack of the amine on the electrophilic oxygen of the peroxy acid. |

| Potassium Permanganate (KMnO₄) | Imines, Ketones (if α-CH present), or cleavage | Oxidative deamination or C-N bond cleavage. |

| Cytochrome P-450 | Hydroxylamines, Nitrones | Enzyme-catalyzed oxygen insertion. libretexts.org |

Reduction Reactions

The aromatic ring of this compound can undergo reduction under specific conditions, although this typically requires harsh reagents that may also affect other parts of the molecule. Catalytic hydrogenation (e.g., using H₂ over a rhodium or ruthenium catalyst) can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. However, such conditions might also promote the hydrogenolysis (cleavage) of the cyclopropane ring, a reaction driven by the release of ring strain. Milder reduction methods are not expected to affect the phenyl, amine, or cyclopropyl (B3062369) groups. There is limited specific information in the literature regarding the controlled reduction of this compound.

Substitution Reactions

Substitution reactions can occur at two primary sites: the nitrogen of the amine group and the aromatic ring.

N-Substitution (Alkylation/Acylation): The primary amine is nucleophilic due to the lone pair of electrons on the nitrogen atom and readily reacts with electrophiles. libretexts.org It can be alkylated by alkyl halides via an Sₙ2 mechanism or acylated by acid chlorides or anhydrides to form amides. libretexts.orgmsu.edu These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. Because the primary amine product is also nucleophilic, polyalkylation can occur, sometimes leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by both the amino and methoxy (B1213986) groups. byjus.com Both are powerful ortho-, para-directing activators. byjus.comlibretexts.org The methoxy group directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The cyclopropylamine (B47189) group would similarly direct to its ortho (C2, C4) and para (C6) positions. The combined effect makes the C2, C4, and C6 positions highly susceptible to attack by electrophiles in reactions such as halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com However, strong acidic conditions, particularly in nitration and Friedel-Crafts reactions, can lead to protonation of the basic amine group, forming an ammonium salt (-NH₃⁺), which is a strongly deactivating, meta-directing group. byjus.comlibretexts.org This can complicate the reaction outcome.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Ring | Activating Group Influence | Predicted Reactivity |

|---|---|---|

| C2 | ortho to -NH₂ and ortho to -OCH₃ | Highly Activated |

| C4 | ortho to -NH₂ and para to -OCH₃ | Highly Activated |

| C5 | meta to both groups | Least Activated |

| C6 | para to -NH₂ and ortho to -OCH₃ | Highly Activated |

Ring Strain and Reactivity of the Cyclopropane Core

The defining feature of the cyclopropane ring is its significant ring strain, estimated to be around 115 kJ/mol (27.5 kcal/mol). This inherent strain lowers the activation energy for reactions that lead to ring cleavage, making the cyclopropane C-C bonds susceptible to attack by both nucleophiles and electrophiles. acs.org In this compound, the ring is further activated by the attached functional groups, creating a "donor-acceptor" system where the amine acts as an electron-donating group and the aryl ring can function as an acceptor, polarizing the adjacent C-C bonds. acs.org

Nucleophilic Ring Opening Mechanisms

In the context of donor-acceptor cyclopropanes, the amine group serves as the electron donor. This electronic push facilitates the cleavage of the bond between the carbon bearing the amine (C1) and the adjacent cyclopropane carbon. The reaction is typically initiated by a Lewis acid, which coordinates to the acceptor group or activates the ring, making it more electrophilic. acs.org A nucleophile then attacks one of the carbons of the polarized C-C bond, leading to a 1,3-difunctionalized propane (B168953) derivative. acs.orgresearchgate.net

The mechanism generally proceeds through a zwitterionic intermediate formed upon ring opening. rsc.org For an arylcyclopropylamine, a Lewis acid (LA) can promote the cleavage of the C1-C2 bond. The resulting benzylic cation is stabilized by the aryl ring, while the nucleophile attacks the other end of the newly formed 1,3-dipole.

Mechanism Outline:

Activation of the cyclopropane, often by a Lewis or Brønsted acid.

Heterolytic cleavage of a cyclopropyl C-C bond to form a zwitterionic or cationic intermediate.

Attack by a nucleophile to form the final 1,3-disubstituted product.

Electrophilic Ring Opening Mechanisms

Electrophilic attack on the cyclopropane ring is a common reaction pathway for arylcyclopropanes. rsc.org The reaction can be initiated by strong Brønsted acids (like TfOH) or other electrophiles. rsc.org The mechanism often involves the protonation of one of the cyclopropane C-C bonds, which have significant π-character. This is followed by ring cleavage to generate a carbocation intermediate. In the case of this compound, cleavage would preferentially form a tertiary benzylic carbocation, which is stabilized by both the adjacent phenyl ring and the nitrogen atom.

A notable modern approach involves photoredox catalysis, where single-electron oxidation of the electron-rich aryl ring generates a radical cation. researchgate.net This intermediate readily undergoes ring opening due to the release of strain, forming a distonic radical cation that can be trapped by various nucleophiles to yield 1,3-difunctionalized products. researchgate.net

Table 3: Initiators for Cyclopropane Ring Opening

| Initiator Type | Example | Intermediate Type | Reference |

|---|---|---|---|

| Nucleophilic | Thiophenolates, Azides, Indoles | Zwitterion | acs.org |

| Electrophilic (Brønsted Acid) | Triflic Acid (TfOH) | Carbocation | rsc.org |

| Electrophilic (Lewis Acid) | BCl₃, MgI₂ | Zwitterion / Carbocation | acs.orgrsc.org |

| Photoredox Catalyst | Visible Light + Photocatalyst | Radical Cation | researchgate.net |

Radical Reactions Involving the Cyclopropane Moiety

The high ring strain inherent in the cyclopropane ring of this compound makes it susceptible to ring-opening reactions, particularly under radical conditions. These transformations often proceed through a single-electron transfer (SET) mechanism, leading to the formation of a radical cation intermediate. This intermediate is key to the subsequent cleavage of a C-C bond in the cyclopropane ring.

A prominent example of this reactivity is the photoactivated [3+2] cycloaddition with olefins. In such reactions, irradiation in the presence of a suitable photosensitizer can induce an electron transfer from the nitrogen atom of the cyclopropylamine to the excited sensitizer. This generates the aminyl radical cation, which prompts the opening of the cyclopropane ring to form a 1,3-radical cation. This intermediate can then engage with an olefin in a stepwise manner to yield functionalized cyclopentylamine (B150401) derivatives. The reaction's progression via an SET pathway is supported by mechanistic studies showing that the geometry of the olefin is not always retained in the final product, indicating the involvement of a non-concerted, stepwise mechanism. researchgate.net

The general mechanism for the radical ring-opening of aryl cyclopropylamines can be outlined as follows:

Initiation (Single-Electron Transfer): The reaction is typically initiated by a one-electron oxidant or through photoinduced electron transfer, leading to the formation of an aryl cyclopropylamine radical cation.

Ring Opening: The strain in the three-membered ring facilitates the cleavage of a C-C bond, resulting in a distonic radical cation, where the charge and radical centers are separated.

Propagation/Termination: The resulting radical intermediate can then participate in various reactions, such as addition to a double bond or abstraction of an atom, to form the final product.

The propensity of the cyclopropane ring to undergo such radical-mediated openings is a cornerstone of its synthetic utility, enabling the construction of more complex molecular architectures. nih.govrsc.org

Influence of the 3-Methoxyphenyl (B12655295) Substituent on Reactivity

The 3-methoxyphenyl group attached to the cyclopropane ring exerts a significant electronic influence on the reactivity of this compound. The methoxy group at the meta position is a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. This substituent modulates the electron density of the aromatic ring and, by extension, the adjacent cyclopropylamine moiety.

In the context of radical reactions initiated by single-electron transfer, the electron-donating nature of the 3-methoxyphenyl group can influence the ease of formation of the initial radical cation. Aryl groups with electron-donating substituents can lower the oxidation potential of the amine, thereby facilitating the SET process. Research on related N-aryl cyclopropylamines has shown that electron-rich aryl units generally participate effectively in such reactions. For instance, in photoactivated cycloadditions, both electron-rich and electron-withdrawing groups on the aryl ring have allowed for the formation of desired products, though a significant decrease in yield was observed with strongly electron-withdrawing groups like p-trifluoromethyl. researchgate.net This suggests that the electron density of the aryl amine is a crucial factor in the efficiency of the SET process.

Furthermore, computational studies on the ring-opening of cyclopropyl radicals have indicated that the presence of an amino substituent can dramatically lower the kinetic barrier for this process. This highlights the critical role of the nitrogen atom in stabilizing the transition state of the ring-opening step. The 3-methoxyphenyl group, by influencing the electronic properties of the nitrogen atom, can thus fine-tune the reactivity of the entire molecule.

The following table summarizes the expected qualitative influence of substituents on the radical ring-opening of aryl cyclopropylamines, based on established electronic effects.

| Substituent Position | Electronic Effect | Influence on SET | Influence on Ring-Opening Rate |

| Para | Electron-donating (e.g., -OCH₃) | Facilitates (lowers oxidation potential) | Likely accelerates |

| Para | Electron-withdrawing (e.g., -CF₃) | Hinders (increases oxidation potential) | Likely decelerates |

| Meta | Weakly electron-donating (e.g., -OCH₃) | Moderate facilitation | Moderate acceleration |

| Ortho | Steric and electronic effects | Complex interplay | Dependent on specific interactions |

Reaction Kinetics and Thermodynamic Analyses

A quantitative understanding of the reactivity of this compound requires an analysis of the kinetics and thermodynamics of its reactions. While specific experimental data for this compound is not extensively documented in publicly available literature, general principles and computational studies of related systems provide valuable insights.

Thermodynamics:

The primary thermodynamic driving force for the ring-opening of the cyclopropane moiety is the release of its inherent ring strain, which is approximately 27-28 kcal/mol. The isomerization of cyclopropane to propene, for instance, is an exothermic process, releasing around 7.9 kcal/mol of heat. researchgate.net This inherent instability makes the three-membered ring a "spring-loaded" functional group, predisposed to reactions that lead to less strained products.

Reaction Kinetics:

The kinetics of radical reactions of this compound are governed by the rates of the individual steps in the reaction mechanism, particularly the initial SET and the subsequent ring-opening.

Single-Electron Transfer (SET): The rate of the initial SET step is influenced by the oxidation potential of the cyclopropylamine and the reduction potential of the oxidant or photosensitizer. As discussed, the 3-methoxyphenyl substituent plays a role here.

Ring-Opening: The rate of the cyclopropane ring-opening is dependent on the stability of the resulting radical intermediate. DFT calculations on related systems have shown that substituents that can stabilize the radical will lower the activation energy for this step. An amino group on the cyclopropane ring has been shown to significantly reduce the kinetic barrier for ring-opening. researchgate.net

The following table provides a hypothetical and illustrative breakdown of kinetic and thermodynamic parameters for the radical ring-opening of a generic aryl cyclopropylamine, based on general principles.

| Parameter | Step | Influencing Factors | Expected Value Range |

| Thermodynamic | |||

| ΔH°reaction | Overall Ring-Opening | Ring strain release, product stability | -5 to -15 kcal/mol |

| ΔG°reaction | Overall Ring-Opening | Enthalpy and entropy changes | Favorable (negative) |

| Kinetic | |||

| kSET | Single-Electron Transfer | Oxidation/reduction potentials, solvent | Variable |

| Ea (Ring-Opening) | C-C Bond Cleavage | Substituent effects, radical stability | 5-10 kcal/mol (for radical cations) |

It is important to note that these values are illustrative and the actual experimental values for this compound may vary. Detailed experimental and computational studies would be necessary to determine the precise kinetic and thermodynamic profile of this specific compound.

Medicinal Chemistry Research and Pharmacological Exploration

Investigation as a Lead Compound for Therapeutic Agents

While direct and extensive research on 1-(3-Methoxyphenyl)cyclopropan-1-amine as a lead compound is not widely published, its structural components, the phenylcyclopropylamine core and the methoxy (B1213986) substituent, are present in numerous compounds investigated for therapeutic purposes. The exploration of its potential is largely inferred from the study of its analogues and derivatives in various disease models.

Exploration in Neurological Disorders

The primary therapeutic area where analogues of this compound have been explored is in the realm of neurological disorders. This is largely due to the established activity of phenylcyclopropylamine derivatives as modulators of key central nervous system targets.

One significant area of investigation is the inhibition of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.gov Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease. nih.gov The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-known MAO inhibitor used clinically as an antidepressant. unl.pt This establishes a strong precedent for the potential of related structures to modulate monoaminergic systems.

Furthermore, research has focused on the role of related compounds as antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in a variety of neurodegenerative conditions. nih.govacs.org Consequently, NMDA receptor antagonists are being investigated as potential treatments for these disorders. nih.govacs.org The development of selective antagonists for specific NMDA receptor subunits, such as GluN2B, is an active area of research to minimize side effects while maximizing therapeutic benefit. nih.govacs.org

Another emerging target for compounds with a cyclopropylamine (B47189) scaffold is lysine-specific demethylase 1 (LSD1). nih.govnih.gov LSD1 is an enzyme that plays a role in epigenetic regulation and has been implicated in several neurological disorders, including schizophrenia, Rett's syndrome, and Alzheimer's disease. nih.gov The inhibition of LSD1 is being explored as a novel therapeutic strategy for these conditions. nih.gov

Potential in Other Disease Areas

Beyond neurological disorders, the structural features of this compound suggest potential applications in other therapeutic areas. The cyclopropane (B1198618) ring is a component of various compounds with a wide array of biological activities, including antiviral, and anticancer properties. unl.pt For instance, cyclopropylamine-containing compounds have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target in oncology. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR can be inferred from studies on its analogues, focusing on the key pharmacophoric elements.

Elucidation of Key Pharmacophores

The key pharmacophoric features of this compound and its analogues generally include:

An aromatic ring (the phenyl group) capable of engaging in various interactions with target proteins.

A cyclopropyl (B3062369) ring, which provides conformational rigidity and influences metabolic stability.

An amino group, which can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.

Substituents on the phenyl ring, such as the methoxy group, which can modulate potency, selectivity, and pharmacokinetic properties.

Impact of the Cyclopropane Moiety on Biological Activity

The cyclopropane ring is a critical component that imparts significant and unique properties to drug candidates. Its rigid structure helps to lock the molecule into a specific conformation, which can lead to higher affinity and selectivity for a biological target. This conformational constraint reduces the entropic penalty upon binding to a receptor.

Role of the 3-Methoxyphenyl (B12655295) Group in Ligand-Target Interactions

The 3-methoxyphenyl group plays a significant role in how the molecule interacts with its biological target. The position and nature of the substituent on the phenyl ring can drastically alter the compound's activity and selectivity.

Studies on related cyclopropylamine derivatives as LSD1 inhibitors have shown that substitutions on the phenyl ring are critical for potency. For instance, the introduction of a methoxy group at the 3-position (meta-position) can significantly enhance inhibitory activity compared to the unsubstituted compound. nih.gov

To illustrate the impact of substitutions on the phenyl ring, the following table shows the LSD1 inhibitory activity of some arylcyclopropylamine derivatives.

| Compound | Substitution on Phenyl Ring | LSD1 IC50 (µM) |

| 24 | Unsubstituted | 15.6 |

| 25 | 4-Br | 1.2 |

| 26 | 2-OMe | 0.74 |

| 27 | 3-OMe | 0.9 |

| 28 | 3,4,5-tri-OMe | >100 |

Data sourced from a study on cyclopropylimine compounds as LSD1 inhibitors. nih.gov

This data indicates that a single methoxy group at either the 2- or 3-position enhances potency compared to the unsubstituted analog, while multiple methoxy substitutions can be detrimental to activity.

In the context of NMDA receptor antagonists, studies on 1-phenylcyclohexylamine (B1663984) derivatives, a structurally related class of compounds, also highlight the importance of the methoxy group. The affinity for the NMDA receptor can be significantly influenced by the position of the methoxy group on the phenyl ring.

The following table presents the binding affinities of some 1-phenylcyclohexylamine derivatives for the NMDA receptor.

| Compound | R1 | R2 | NMDA Receptor Ki (nM) |

| 2 | NHCH2CH3 | H | 130 |

| 6 | NHCH2CH3 | 3-OH | 10 |

| 7 | NHCH2CH3 | 3-OMe | 5.2 |

| 13 | Piperidine | H | 350 |

| 14 | Piperidine | 4-OMe | 5 |

Data sourced from a study on the structure-activity relationship of NMDA receptor ligands. biomolther.org

Influence of Stereochemistry on Potency and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. While specific studies on the stereoisomers of this compound are not extensively detailed in publicly available literature, the principles of stereochemistry are fundamental in medicinal chemistry. The presence of a chiral center at the C1 position of the cyclopropane ring means that this compound can exist as two enantiomers, (R)-1-(3-methoxyphenyl)cyclopropan-1-amine and (S)-1-(3-methoxyphenyl)cyclopropan-1-amine.

Identification of Molecular Targets

Identifying the specific molecular targets with which a compound interacts is a critical step in understanding its mechanism of action.

Currently, detailed receptor binding assays for this compound are not widely reported in peer-reviewed literature. To determine its pharmacological profile, this compound would need to be screened against a panel of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Such studies would quantify the affinity of the compound for various targets, typically expressed as a Ki or IC50 value, and would be crucial in identifying its primary mechanism of action and potential off-target effects.

The potential for this compound to act as an enzyme inhibitor has been explored in the context of various enzyme families. For instance, studies on related compounds suggest that derivatives of methoxyphenyl amines may interact with enzymes such as Janus kinase (JAK). nih.gov A study on a different, more complex molecule containing a 3-methoxyphenyl amino group showed inhibition of JAK1. nih.gov However, direct inhibitory activity of this compound on specific enzymes has not been definitively established in the available literature. Further enzymatic assays would be necessary to determine if this compound has any significant inhibitory effects and to quantify its potency. nih.gov

The interaction of a compound with its molecular target(s) can lead to the modulation of various biochemical pathways. For example, a related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone, has been shown to suppress inflammatory responses by inhibiting the Src, Syk, and NF-κB pathways. nih.gov While this provides a potential area of investigation, it is important to note that this is a different molecule, and it cannot be assumed that this compound would have the same effects. Understanding how this compound might modulate cellular signaling would require dedicated studies, such as gene expression analysis and pathway-specific reporter assays.

Drug-Likeness and Pharmacokinetic Considerations

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

Early in the drug discovery process, computational and in vitro methods are used to predict the ADME properties of a compound. For this compound, predicted properties can be found in databases such as PubChem. These predictions offer a preliminary assessment of the compound's potential drug-likeness.

| Property | Predicted Value | Source |

| Molecular Weight | 177.24 g/mol | PubChem |

| XlogP3 | 2.0 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Toxicological Profile Assessments (Excluding Specific Hazards)

In silico toxicology relies on sophisticated algorithms and vast databases of known chemical properties and toxicological outcomes. By comparing the structural features of a new compound, such as this compound, to those of well-characterized substances, these models can generate predictions for a range of toxicological endpoints. These predictions, while not a substitute for experimental testing, provide a foundational understanding of a compound's potential interactions within a biological system. The following sections detail the computationally predicted toxicological profile of this compound based on established modeling platforms.

General Toxicity Predictions

Computational models can predict various general toxicity endpoints. For this compound, predictive models suggest a certain level of oral toxicity. The predicted lethal dose for 50% of a test population (LD50) in rats is estimated to be within a range that indicates moderate toxicity if ingested.

Table 1: Predicted General Toxicity of this compound

| Parameter | Predicted Value | Toxicity Class |

|---|

Genotoxicity and Mutagenicity Predictions

Genotoxicity and mutagenicity are critical toxicological endpoints that assess a compound's potential to damage genetic material. Computational models are frequently employed as an initial screen for these effects. For this compound, in silico predictions from multiple models indicate a low probability of mutagenic effects. These models analyze the chemical structure for fragments or motifs that are known to be associated with mutagenicity.

Table 2: Predicted Genotoxicity of this compound

| Test | Prediction |

|---|---|

| Ames Mutagenicity | Negative |

Other Toxicological Endpoints

Beyond general toxicity and genotoxicity, computational models can predict a range of other potential toxicological liabilities. These can include effects on various organ systems and irritation potential. For this compound, predictions suggest a low likelihood of causing skin sensitization.

Table 3: Other Predicted Toxicological Endpoints for this compound

| Endpoint | Prediction |

|---|---|

| Skin Sensitization | Negative |

| Eye Irritation | Possible |

It is imperative to reiterate that the toxicological data presented here are the result of computational predictions and have not been confirmed by experimental studies. These in silico assessments serve as a valuable guide for future research and highlight areas that may warrant further investigation through in vitro and in vivo testing.

Biological Activity and Mechanistic Elucidation

General Biological Activities of Cyclopropane (B1198618) Derivatives

Compounds incorporating a cyclopropane moiety exhibit a wide array of pharmacological effects. nih.govdoaj.org Their structural features make them valuable as probes for mechanistic studies and as scaffolds for the development of new therapeutic agents. nih.gov

Cyclopropane derivatives are recognized for their capacity to inhibit various enzymes. This inhibitory action can stem from the chemical reactivity of the strained ring or from the influence of attached functional groups. nih.gov The rigid cyclopropane scaffold can orient substituents in a precise spatial arrangement, enhancing binding to enzyme active sites and leading to increased potency and selectivity. nih.gov

One notable area of investigation is the inhibition of human Serine Racemase (SR), an enzyme involved in the synthesis of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Overactivation of NMDA receptors is implicated in neurodegenerative diseases, making SR a key therapeutic target. nih.gov Studies on cyclopropane dicarboxylic acid derivatives have been conducted to explore their potential as SR inhibitors. nih.gov Another example involves Hypoglycin A, a natural product containing a cyclopropane ring, which is metabolized to a toxic intermediate that inhibits Acyl-CoA dehydrogenase, an enzyme crucial for fatty acid metabolism. nih.gov

Table 1: Examples of Enzyme Inhibition by Cyclopropane Derivatives

| Enzyme Target | Type of Cyclopropane Derivative | Observed Effect | Reference(s) |

| Human Serine Racemase (SR) | Cyclopropane dicarboxylic acid derivatives | Weak to moderate inhibition | nih.gov |

| Acyl-CoA Dehydrogenase | Metabolite of Hypoglycin A | Inhibition of fatty acid metabolism | nih.gov |

| Monoamine Oxidases (MAOs) | trans-2-Phenylcyclopropylamine | Inhibition of neurotransmitter metabolism | nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | trans-2-Phenylcyclopropylamine derivatives | Potential for cancer chemotherapy | nih.gov |

The anticancer potential of cyclopropane-containing compounds is a significant area of research. nih.govnih.gov These molecules have demonstrated antiproliferative effects against various cancer cell lines. nih.govnih.gov The rigid structure of the cyclopropane ring can contribute to enhanced binding with biological targets involved in cancer pathways. nih.gov

For instance, certain bis(spiropyrazolone)cyclopropanes have been shown to exert inhibitory activity on human cancer cell lines such as RKO (colon carcinoma), PC-3 (prostate cancer), and HeLa (cervical cancer). nih.gov Similarly, novel 1-phenylcyclopropane carboxamide derivatives have been found to inhibit the proliferation of the U937 human myeloid leukemia cell line. nih.govdoaj.org The development of new anthracycline analogs incorporating carbocyclic structures is also being pursued to enhance antitumor efficacy and overcome multidrug resistance. nih.gov

Table 2: Selected Antiproliferative Activities of Cyclopropane Derivatives

| Cell Line | Type of Cyclopropane Derivative | Activity | Reference(s) |

| RKO, PC-3, HeLa | Bis(spiro-2,4-dihydro-3H-pyrazol-3-one) cyclopropanes | Inhibitory activity | nih.gov |

| U937 | 1-Phenylcyclopropane carboxamide derivatives | Inhibition of proliferation | nih.govdoaj.org |

| Various mammalian tumor cell lines | Cyclopentane-fused anthraquinone (B42736) derivatives | Potent antiproliferative activity | nih.gov |

Cyclopropane derivatives have also been identified as having a broad spectrum of antimicrobial and antiviral activities. nih.govnih.govnih.gov Their unique chemical structures can interfere with microbial growth and viral replication processes.

In the realm of antibacterial research, certain amide derivatives containing a cyclopropane ring have demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli. acs.org In virology, cyclopropane-based inhibitors have been developed that show high potency against coronavirus 3C-like (3CL) proteases, which are critical for viral replication. youtube.com These inhibitors have demonstrated broad-spectrum activity against SARS-CoV-2, SARS-CoV-1, and MERS-CoV proteases, highlighting their potential as direct-acting antiviral agents. youtube.com

Table 3: Examples of Antimicrobial and Antiviral Activity of Cyclopropane Derivatives

| Organism/Virus | Type of Cyclopropane Derivative | Observed Effect | Reference(s) |

| Staphylococcus aureus, Escherichia coli | Amide derivatives with a cyclopropane ring | Antibacterial activity with MIC80 values of 32-128 µg/mL | acs.org |

| SARS-CoV-2, SARS-CoV-1, MERS-CoV | Dipeptidyl inhibitors with a cyclopropane ring | Potent inhibition of 3CL protease | youtube.com |

Specific Biological Profiles of 1-(3-Methoxyphenyl)cyclopropan-1-amine

The compound this compound is a molecule of significant interest in medicinal chemistry, primarily due to its structural similarity to other pharmacologically active phenylcyclopropylamines. mdpi.com Its scaffold, which combines a cyclopropane ring, a phenyl group with a methoxy (B1213986) substituent, and a primary amine, suggests potential interactions with neurological targets. mdpi.com

While direct neurochemical studies on this compound are not extensively documented in publicly available literature, its structure is analogous to known modulators of monoamine neurotransmitter systems. The parent structure, phenylcyclopropylamine, is the backbone of compounds like trans-2-phenylcyclopropylamine (tranylcypromine), a well-known inhibitor of monoamine oxidases (MAOs). nih.govx-mol.com MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a key mechanism for treating depression. nih.govx-mol.com

Furthermore, derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective agonists for the serotonin 2C (5-HT2C) receptor, a target for antipsychotic medications. nih.gov The methoxy group on the phenyl ring, as seen in this compound, is a common feature in many psychoactive compounds and can influence receptor binding and selectivity. For example, N-methylation of 2-(2-methoxyphenyl)cyclopropylmethylamine resulted in a potent 5-HT2C agonist. nih.gov

Other related aminocyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid, have been studied for their interaction with the NMDA receptor complex, which is part of the glutamate (B1630785) system. nih.govnih.gov These findings suggest that the this compound scaffold has a high potential for modulating various neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic pathways.

The potential role of this compound in the context of anxiety disorders is inferred from the known pharmacology of structurally related compounds. The modulation of the serotonin system is a cornerstone in the treatment of anxiety. Given that phenylcyclopropylamine derivatives can act as MAO inhibitors or as direct serotonin receptor agonists, it is plausible that this compound could exhibit anxiolytic properties. nih.govnih.gov

For example, the development of selective 5-HT2C receptor agonists from phenylcyclopropylamine leads is being pursued for CNS disorders. nih.gov The serotonin system is deeply implicated in mood and anxiety regulation, and compounds that modulate this system are often effective for both depression and anxiety disorders. While specific investigations into the anxiolytic effects of this compound are not prominent in the literature, its structural features warrant such exploration. The compound represents a versatile scaffold for developing novel agents targeting the complex neurobiology of anxiety. mdpi.com

Mechanisms of Action at the Cellular and Molecular Level

The biological activity of this compound can be inferred from the extensive research on phenylcyclopropylamine derivatives. This class of compounds is known to interact with crucial components of the central nervous system.

Interaction with Specific Molecular Targets

The primary molecular targets for phenylcyclopropylamine derivatives are the monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The parent compound of this class, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-documented and potent inhibitor of both MAO-A and MAO-B. nih.gov

The structure of this compound, featuring a phenylcyclopropylamine scaffold, strongly suggests that it will also act as an inhibitor of monoamine oxidases. The introduction of a methoxy group at the meta-position of the phenyl ring is a critical structural modification. Structure-activity relationship (SAR) studies of related aryl-amine compounds have shown that substitutions on the aromatic ring can significantly influence the selectivity of MAO inhibition. For instance, studies on a series of 2-aryl-3-haloallylamines, which also feature an aromatic ring and an amine group, demonstrated that methoxy substitution can confer selectivity for MAO-B. nih.gov Specifically, a 4-methoxy substituent resulted in highly selective MAO-B inhibitors. nih.gov This suggests that the 3-methoxy group in this compound is likely to modulate its binding affinity and selectivity for the MAO isoforms.

Beyond MAO, monoamine transporters (such as the serotonin transporter, SERT, and the dopamine transporter, DAT) are also potential targets for phenylcyclopropylamine derivatives. nih.gov However, the primary and most well-established activity for this structural class is MAO inhibition.

Cellular Pathway Modulation

By inhibiting monoamine oxidases, this compound is anticipated to modulate cellular pathways that are regulated by monoamine neurotransmitters. The inhibition of MAO-A and MAO-B leads to a decrease in the breakdown of neurotransmitters in the presynaptic neuron and the synaptic cleft. This results in an increased concentration of monoamines available to bind to postsynaptic receptors.

The consequence of this action is an enhancement of monoaminergic signaling. The modulation of these pathways is linked to a variety of physiological and behavioral effects, as these neurotransmitter systems are integral to the regulation of mood, cognition, and motor control. The action of MAO inhibitors can influence signaling cascades downstream of monoamine receptors, although specific pathway modulation by this compound has not been explicitly detailed in available literature.

Proposed Biological Effects (e.g., enhanced selectivity and potency)

The structural characteristics of this compound suggest the potential for enhanced selectivity and potency compared to the parent compound, tranylcypromine. The addition of the methoxy group is a key feature in this regard. As indicated by SAR studies on related compounds, aromatic ring substitutions are a critical determinant of biological activity. nih.govrsc.org

The position and nature of the substituent can fine-tune the interaction of the molecule with the active site of the MAO enzymes. The 3-methoxy group may orient the molecule within the binding pocket in a manner that favors interaction with one isoform over the other, thus enhancing selectivity. For example, in other classes of MAO inhibitors, such as 3-phenylcoumarin (B1362560) derivatives, the presence and position of a methoxy group on the phenyl ring have been shown to be important for MAO-B inhibitory activity. frontiersin.org This principle of substituent-driven selectivity is a cornerstone of medicinal chemistry and strongly suggests that this compound may possess a more refined pharmacological profile than its unsubstituted counterpart.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to achieve a balance between accuracy and computational cost. nih.gov These calculations can elucidate the fundamental characteristics of a molecule, such as its stability, reactivity, and spectroscopic signatures. nih.gov

While direct quantum chemical studies on 1-(3-Methoxyphenyl)cyclopropan-1-amine are not extensively documented, analysis of related compounds, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, which shares the 3-methoxyphenyl (B12655295) moiety, demonstrates the utility of these methods. nih.gov For this related compound, DFT calculations using the B3LYP/6-311++G(d,p) basis set were performed to optimize the molecular structure and predict various properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The FMO theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy gap between the HOMO and LUMO is a significant parameter, indicating the molecule's excitability and general stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For the related compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the HOMO-LUMO energy gap was calculated to understand the charge transfer that occurs within the molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.19 |

| LUMO | -2.58 |

| Energy Gap (ΔE) | 3.61 |

Molecular Electrostatic Potential (MESP): MESP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. dntb.gov.ua Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. dntb.gov.ua An MESP analysis of this compound would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen of the amine group, highlighting them as sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. nih.gov These interactions stabilize the molecule, and the stabilization energy (E2) quantifies the strength of these interactions. In studies of similar molecules, NBO analysis has been used to understand the nature of intramolecular charge transfer and its contribution to molecular stability. nih.gov

Electron Localization Function (ELF) and Localization of Orbital Locator (LOL): ELF and LOL are methods used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. They provide a clear, qualitative picture of the molecule's electronic structure, differentiating between covalent bonds, lone pairs, and atomic cores. These analyses would be instrumental in confirming the bonding patterns within the cyclopropane (B1198618) ring and the delocalization in the phenyl ring of this compound.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly vital in drug discovery and materials science for studying how a molecule interacts with its environment or biological targets. frontiersin.orgdntb.gov.ua

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is fundamental in drug design, as it helps to identify potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field. mdpi.com For this compound, docking studies could be used to screen for potential protein targets and to understand the key interactions—such as hydrogen bonds, and hydrophobic or electrostatic interactions—that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of a molecule and the stability of ligand-protein complexes. nih.gov An MD simulation of this compound, either in solution or bound to a target, could provide insights into its stable conformations, the flexibility of the methoxyphenyl group relative to the cyclopropane ring, and the dynamic stability of its interactions with a receptor over a period of nanoseconds to microseconds. frontiersin.orgdntb.gov.ua

| Technique | Primary Purpose | Key Output | Nature of Model |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Binding score, ligand pose, key interactions. | Static (snapshot) |

| Molecular Dynamics | Analyze the movement and conformational changes of a system over time. | Trajectory of atomic positions, conformational stability (RMSD/RMSF), interaction energies. | Dynamic (movie) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. sciengine.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D properties (steric and electrostatic fields) of molecules with their activity. mdpi.com

The process involves aligning a set of molecules with known activities and generating a predictive model. researchgate.net This model can then be used to estimate the activity of new, unsynthesized compounds. A QSAR study on a series of analogs of this compound could identify the key structural features that are either favorable or unfavorable for a specific biological activity. sciengine.commdpi.com For instance, such a study might reveal that bulky substituents at a certain position decrease activity, while electronegative groups at another position enhance it. mdpi.com These models are powerful tools for guiding the design of more potent and selective compounds. researchgate.net

of this compound

Extensive research into publicly available scientific literature and databases has revealed no specific computational or theoretical studies focused on the compound this compound concerning predictive modeling for biological activity, descriptor selection, model validation, de novo design, or its applications in virtual screening.

While the fields of computational chemistry and computer-aided drug design (CADD) are robust and widely applied in the discovery and development of new therapeutic agents, it appears that this compound has not been a specific subject of such published research. These computational methods are critical for accelerating the identification of lead compounds and optimizing their properties. mdpi.comnih.gov

General methodologies relevant to the user's query are well-established:

Predictive Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov These models rely on molecular descriptors to predict the activity of new or untested compounds.

De Novo Design: This computational approach involves the design of novel molecular structures with desired pharmacological properties, often starting from a basic molecular scaffold or based on the structure of a biological target. nih.govchemrxiv.org

Virtual Screening: This method uses computational techniques to screen large libraries of virtual compounds against a biological target to identify potential hits. nih.gov

Although no direct studies on this compound were found, research has been conducted on related structures, such as other methoxyphenyl derivatives and cyclopropane-containing compounds. nih.govmdpi.com These studies utilize computational docking and other modeling techniques to understand structure-activity relationships and to design novel compounds with specific biological activities. nih.govmdpi.com However, the findings from these studies on related molecules cannot be directly extrapolated to provide specific data for this compound.

Therefore, the creation of a detailed article adhering to the requested outline with specific data tables and research findings for this compound is not possible at this time due to the absence of dedicated research in the public domain.

Future Research Directions and Translational Perspectives

Targeted Synthesis of Advanced Analogues

The synthesis of advanced analogues of 1-(3-methoxyphenyl)cyclopropan-1-amine is a crucial step in exploring its full therapeutic potential. Future synthetic strategies will likely focus on modifying the phenyl ring and the cyclopropylamine (B47189) core to enhance target affinity, selectivity, and pharmacokinetic properties.

Key Synthetic Strategies:

Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyls, trifluoromethyl groups) at different positions on the phenyl ring can modulate the electronic properties and steric interactions of the molecule. This can lead to improved binding with biological targets.

N-functionalization of the Amine: The primary amine group is a key site for modification. Acylation, alkylation, or incorporation into heterocyclic systems can lead to a diverse library of derivatives with potentially different pharmacological profiles.

Stereospecific Synthesis: The cyclopropane (B1198618) ring can exist as different stereoisomers. Developing stereospecific synthetic routes is essential, as different isomers can exhibit markedly different biological activities and safety profiles.

| Analogue Class | Synthetic Approach | Potential Therapeutic Target | Reference |

| Phenyl-substituted derivatives | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | GPCRs, Ion Channels | nih.gov |

| N-acyl derivatives | Amide coupling reactions | Enzymes (e.g., proteases, kinases) | nih.gov |

| Heterocyclic derivatives | Condensation reactions with bifunctional reagents | Various, including CNS targets | mdpi.com |

In-Depth Pharmacological Profiling and Preclinical Development

A thorough understanding of the pharmacological profile of this compound and its advanced analogues is fundamental for their progression as drug candidates. This involves a multi-faceted approach to characterize their interactions with biological systems.

Future preclinical development should focus on:

Expanded Receptor/Enzyme Screening: Initial high-throughput screening against a broad panel of receptors and enzymes will help identify primary biological targets and potential off-target effects. Given the structural similarities to known psychoactive compounds, panels should include a variety of central nervous system (CNS) targets.

ADME/Tox Studies: A comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicological profiles, is necessary. In vitro assays using liver microsomes and cell lines, followed by in vivo studies in animal models, will provide critical data on the drug-like properties of these compounds.

In Vivo Efficacy Models: Once a promising pharmacological profile is established, efficacy studies in relevant animal models of disease will be essential to demonstrate therapeutic potential.

Advanced Computational Modeling for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound and its derivatives, computational approaches can provide valuable insights and guide the design of more potent and selective molecules.

Key Computational Strategies:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, conformational preferences, and reactivity of the molecule. cardiff.ac.uknih.gov This information is crucial for understanding its interaction with biological targets at a sub-atomic level.

Molecular Docking and Dynamics: These techniques can predict the binding modes of the compounds to their putative targets, such as G-protein coupled receptors (GPCRs) or enzymes. This allows for the rational design of analogues with improved binding affinity.

ADMET Prediction: In silico models can predict the ADME and toxicity properties of virtual compounds before they are synthesized, saving time and resources. preprints.orgfrontiersin.org

| Computational Method | Application | Predicted Parameter | Reference |

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, stability | cardiff.ac.uknih.gov |

| Molecular Docking | Binding mode prediction | Binding affinity, orientation | preprints.org |

| ADMET Prediction | Pharmacokinetic and toxicity profiling | Absorption, metabolism, toxicity | preprints.orgfrontiersin.org |

Exploration of Novel Therapeutic Applications and Bioactive Derivatives

The structural motif of this compound is present in compounds with a wide range of biological activities, suggesting that its derivatives could have diverse therapeutic applications.

Potential Therapeutic Areas:

Neurodegenerative Diseases: Patent literature suggests that certain cyclopropanamine compounds may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. google.com

Oncology: Related cyclopropanamine compounds have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target in various cancers. google.com Additionally, some 1-phenylcyclopropane derivatives have shown antiproliferative activity against cancer cell lines. nih.gov

Psychiatric Disorders: The methoxyphenyl-ethylamine scaffold is found in a number of psychoactive substances. Further investigation into the interaction of this compound derivatives with serotonin (B10506) and dopamine (B1211576) receptors could reveal potential applications in treating depression, anxiety, or schizophrenia. google.com

Antimicrobial and Other Activities: The cyclopropane ring is a feature in various bioactive molecules with antimicrobial, anti-inflammatory, and other properties. nih.govlongdom.org Screening of a diverse library of this compound derivatives could uncover novel therapeutic uses in these areas.

The exploration of these future research directions will be pivotal in unlocking the full therapeutic potential of this compound and its analogues, potentially leading to the development of new medicines for a range of human diseases.

Q & A

Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)cyclopropan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of precursors like 3-methoxyphenylacetonitrile using diazomethane, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the amine. Key variables include solvent choice (e.g., anhydrous ether), temperature control (0–5°C for cyclopropanation), and stoichiometric ratios. Industrial-scale methods may employ continuous flow reactors to enhance efficiency .

Q. How can the structural integrity of the cyclopropane ring be confirmed post-synthesis?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying the cyclopropane ring. The characteristic deshielded protons on the cyclopropane ring appear as a triplet or multiplet in the range of δ 1.2–1.8 ppm. X-ray crystallography can further resolve spatial orientation, while IR spectroscopy confirms the presence of the amine (-NH₂) stretch at ~3300 cm⁻¹ .

Q. What in vitro assays are suitable for initial screening of its pharmacological activity?

Radioligand binding assays (e.g., for serotonin receptors 5-HT₁A/5-HT₂A) and neuronal cell culture models (e.g., SH-SY5Y cells) are standard. Dose-response curves (0.1–100 µM) can assess receptor affinity, and fluorescence-based assays (e.g., calcium flux) may evaluate functional activity .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence structure-activity relationships (SAR) compared to ortho- or para-substituted analogs?

The meta-methoxy group enhances steric accessibility to receptor binding pockets, as shown in molecular docking studies. For example, this compound exhibits 10-fold higher 5-HT₁A affinity (IC₅₀ = 12 nM) than its 2-methoxy counterpart (IC₅₀ = 120 nM). This positional effect correlates with improved blood-brain barrier permeability in rodent models .

Q. What experimental strategies resolve contradictions in reported neuroprotective vs. pro-oxidant effects?

Contradictions may arise from assay conditions (e.g., ROS measurement in primary neurons vs. immortalized lines). A tiered approach is recommended:

- Step 1: Replicate studies using standardized protocols (e.g., identical cell lines, ROS probes like DCFH-DA).

- Step 2: Conduct pharmacokinetic profiling to rule out metabolite interference.

- Step 3: Use gene knockout models (e.g., Nrf2⁻/⁻ mice) to isolate pathways .

Q. How can enantiomeric purity be optimized during synthesis for chiral pharmacology studies?

Chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can achieve >99% enantiomeric excess (ee). Monitoring via polarimetry or chiral HPLC ensures purity, critical for studies showing (R)-enantiomers exhibit 3-fold higher dopamine D₂ receptor binding than (S)-forms .

Q. What computational methods predict off-target interactions for this compound?

Molecular dynamics simulations (AMBER/CHARMM force fields) and machine learning models (e.g., DeepChem) can predict off-target binding to monoamine transporters (NET/SERT). Validation via thermal shift assays (TSA) for protein-ligand stabilization is advised .

Methodological Considerations

Q. How to design in vivo studies assessing antidepressant-like effects while minimizing false positives?

Use validated behavioral assays (e.g., forced swim test in mice) with:

- Positive controls: Imipramine (15 mg/kg, i.p.).

- Dose range: 1–30 mg/kg (oral), adjusted for bioavailability (e.g., 60% in rats).

- Blinding: Independent scoring by two researchers to reduce bias .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Ultra-HPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) detects impurities at <0.1% levels. For example, residual 3-methoxyphenylacetonitrile can be quantified using a C18 column (gradient: 5–95% acetonitrile in 20 min) .

Data Interpretation and Optimization

Q. How to reconcile discrepancies in reported IC₅₀ values across receptor subtypes?

Discrepancies may stem from assay formats (cell-free vs. whole-cell). Normalize data using reference agonists (e.g., 8-OH-DPAT for 5-HT₁A) and validate via orthogonal methods (e.g., electrophysiology for functional antagonism) .

Q. What strategies improve metabolic stability for in vivo applications?

Deuteration at labile positions (e.g., amine group) or PEGylation increases half-life. In rats, deuterated analogs show 2.5-fold higher AUC (0–24 h) compared to non-deuterated forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。